molecular formula C18H25N5O2S B2935701 N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine CAS No. 923222-40-6

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

Katalognummer: B2935701
CAS-Nummer: 923222-40-6
Molekulargewicht: 375.49
InChI-Schlüssel: NOFZSUMVDIONSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of these compounds is often characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present in the molecule .

Wissenschaftliche Forschungsanwendungen

Anti-tubercular Activity

A series of compounds including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their anti-tubercular properties. In vitro and in silico studies identified compounds with potent activity against Mycobacterium tuberculosis, showcasing the potential of nitrogen-rich piperazine-pyrimidine-pyrazole hybrids in anti-tubercular drug design (Vavaiya et al., 2022).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidine derivatives has shown significant anticancer and anti-5-lipoxygenase activity, indicating potential for the development of new therapeutic agents targeting cancer and inflammation. These compounds' structure-activity relationships (SAR) have been explored, highlighting the importance of specific functional groups for biological activity (Rahmouni et al., 2016).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines were synthesized and evaluated as ligands for the histamine H4 receptor (H4R), demonstrating the versatility of pyrimidine derivatives in modulating histamine receptor activity. These compounds have potential applications in treating allergic and inflammatory diseases by targeting the H4R pathway (Altenbach et al., 2008).

Antimicrobial and Antifungal Activities

Pyrazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. The studies on these compounds reveal their potential as pharmacophore sites for developing new drugs with broad-spectrum antimicrobial properties (Titi et al., 2020).

Dual-Action Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and shown to activate glucokinase (GK) and PPARγ, acting as dual-action hypoglycemic agents. These compounds offer a promising approach to diabetes treatment by targeting key regulators of glucose metabolism (Song et al., 2011).

Phosphodiesterase Inhibitors

Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), which have applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Zukünftige Richtungen

Research into pyrimidine derivatives is ongoing, with many studies focusing on their potential therapeutic applications. For example, some researchers are studying the neuroprotective and anti-inflammatory activity of these compounds . Other research is focused on developing new pyrimidine-based compounds with improved biological activity .

Eigenschaften

IUPAC Name

N-ethyl-6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-9-11-23(12-10-22)26(24,25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZSUMVDIONSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.